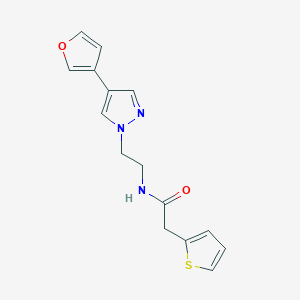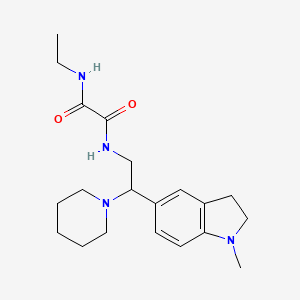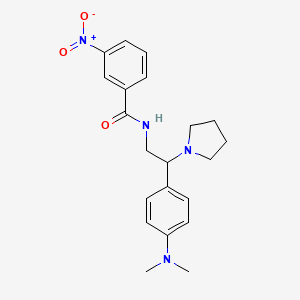
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with notable heterocyclic elements. Known for its diverse applications, this compound often finds relevance in various scientific research fields, thanks to its intriguing structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis typically involves a multi-step process. Starting with the preparation of individual heterocyclic components like furan, pyrazole, and thiophene, these are then conjugated through stepwise reactions. Key steps usually include acylation and cyclization reactions under carefully controlled conditions such as low to moderate temperatures and the use of specific catalysts to ensure precision.
Industrial Production Methods: : On an industrial scale, the compound can be produced using similar synthetic routes but optimized for scalability. Automation and high-throughput techniques ensure that the yields are maximized while maintaining purity. Solvents and reagents are chosen based on their efficiency and ease of recycling to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : It can undergo oxidation reactions, leading to the formation of carbonyl or quinonoid derivatives.
Reduction: : Reduction reactions often involve the addition of hydrogen atoms, resulting in saturated analogs.
Substitution: : This compound readily participates in nucleophilic and electrophilic substitution reactions, modifying its functional groups for different applications.
Common Reagents and Conditions: : Some commonly used reagents include transition metal catalysts, mild oxidizing agents, and strong bases. Typical conditions range from ambient to elevated temperatures and neutral to slightly acidic pH levels.
Major Products Formed from These Reactions: : Depending on the reaction type, the products can vary from simple oxidized forms to complex substituted derivatives.
Applications De Recherche Scientifique
Chemistry: : This compound serves as a key intermediate in the synthesis of more complex organic molecules, valuable in drug discovery and material science.
Biology: : It exhibits various biological activities, making it a candidate for developing new therapeutic agents.
Medicine: : Researchers are exploring its potential as a pharmacologically active compound, particularly for anti-inflammatory and anti-cancer properties.
Industry: : In industrial applications, it is used in the synthesis of polymers and other advanced materials, owing to its stability and reactivity.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors, often inhibiting or modifying their activity. Pathways involved usually include signal transduction or metabolic pathways where the compound can act as an agonist or antagonist, depending on its functional group modifications.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: : When compared to its analogs with different heterocyclic rings, such as pyrrole or imidazole derivatives, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide often shows enhanced stability and reactivity.
List of Similar Compounds
N-(2-(4-(pyrrole-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-(4-(imidazole-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
N-(2-(4-(thiazole-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide
This compound stands out due to its unique combination of furan, pyrazole, and thiophene rings, offering a rich field for further exploration and applications in various scientific domains.
Propriétés
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-15(8-14-2-1-7-21-14)16-4-5-18-10-13(9-17-18)12-3-6-20-11-12/h1-3,6-7,9-11H,4-5,8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBVPMUPHVMPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-((2-(diethylamino)ethyl)(4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2930921.png)
![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2930922.png)




![3-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2930928.png)
![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2930932.png)
![N-[2-(3-{[(4-bromophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2930934.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)
![N,N'-bis(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B2930940.png)

